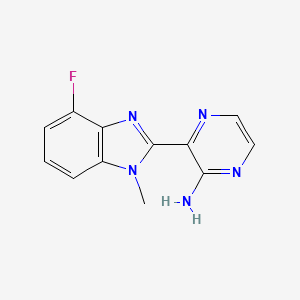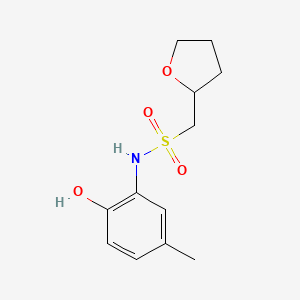
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. They are widely distributed in the body and play a role in many physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
MRS2578 is a selective antagonist of the P2Y6 receptor, which is activated by extracellular nucleotides such as ATP and UTP. By blocking the activation of P2Y6 receptors, MRS2578 inhibits downstream signaling pathways that are involved in inflammation, immune response, and neurotransmission. This leads to a reduction in the physiological effects mediated by P2Y6 receptors.
Biochemical and physiological effects:
MRS2578 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, MRS2578 has been shown to have neuroprotective effects by reducing neuronal death and improving neurological function in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using MRS2578 in lab experiments is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other P2 receptors. However, one limitation is that MRS2578 has relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations to achieve the desired effect.
将来の方向性
Further research is needed to fully understand the therapeutic potential of MRS2578 in various diseases. One direction could be to investigate the use of MRS2578 in combination with other drugs or therapies to enhance its efficacy. Another direction could be to develop more potent P2Y6 receptor antagonists with improved pharmacokinetic properties for clinical use. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2578 on inflammation, immune response, and neuroprotection.
合成法
MRS2578 can be synthesized using a multi-step synthetic route. The first step involves the protection of the hydroxyl group of 2-hydroxy-5-methylphenol with a tert-butyldimethylsilyl group. The protected phenol is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(methylsulfonyl)ethanol in the presence of triethylamine to form the sulfonamide intermediate. Finally, the tert-butyldimethylsilyl group is removed using tetra-n-butylammonium fluoride to yield the final product, MRS2578.
科学的研究の応用
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, MRS2578 has been investigated as a potential treatment for cancer, as P2Y6 receptors are overexpressed in many types of cancer cells.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-12(14)11(7-9)13-18(15,16)8-10-3-2-6-17-10/h4-5,7,10,13-14H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOKMDTTIECFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
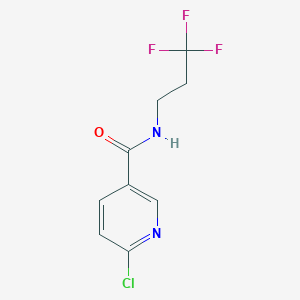
![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
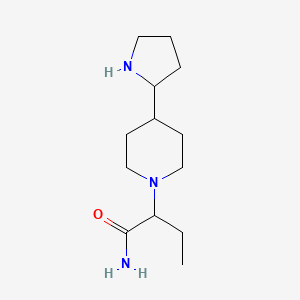
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
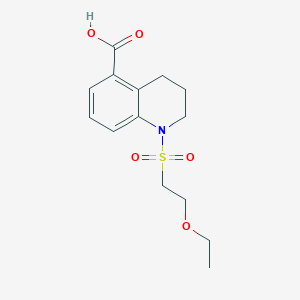
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)

![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)

